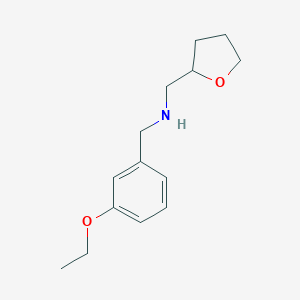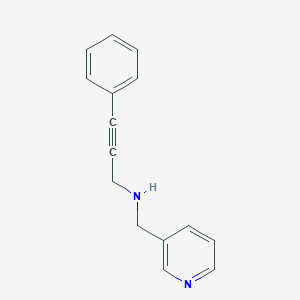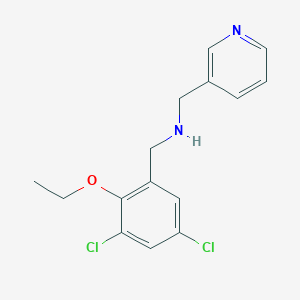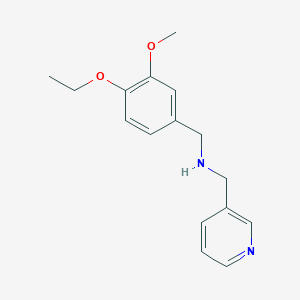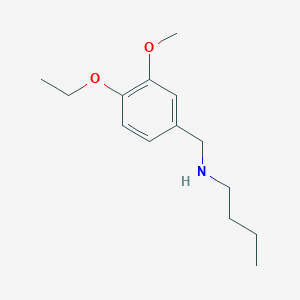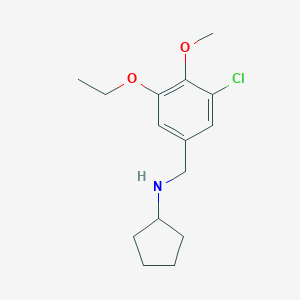![molecular formula C23H22FN5O3 B496279 4-AMINO-N-{2-[({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE](/img/structure/B496279.png)
4-AMINO-N-{2-[({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-N-{2-[({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound with a molecular formula of C24H22FN5O3. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a combination of aromatic rings, an oxadiazole ring, and functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-{2-[({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using fluorobenzyl halides and suitable nucleophiles.
Coupling with Naphthyl Derivatives: The naphthyl moiety is coupled with the intermediate compounds using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N-{2-[({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-AMINO-N-{2-[({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe in biological assays to study cellular processes and molecular interactions.
Materials Science: The compound’s properties may be exploited in the development of advanced materials, such as organic semiconductors or sensors.
Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 4-AMINO-N-{2-[({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. For instance, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact mechanism would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-{2-[({2-[(2-fluorobenzyl)oxy]-1-phenyl}methyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
- 4-amino-N-{2-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
- 4-amino-N-{2-[({2-[(2-methylbenzyl)oxy]-1-naphthyl}methyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
Uniqueness
The uniqueness of 4-AMINO-N-{2-[({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, may enhance its binding affinity and selectivity for certain targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H22FN5O3 |
|---|---|
Molecular Weight |
435.5g/mol |
IUPAC Name |
4-amino-N-[2-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C23H22FN5O3/c24-19-8-4-2-6-16(19)14-31-20-10-9-15-5-1-3-7-17(15)18(20)13-26-11-12-27-23(30)21-22(25)29-32-28-21/h1-10,26H,11-14H2,(H2,25,29)(H,27,30) |
InChI Key |
KABGULJJPRGKSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNCCNC(=O)C3=NON=C3N)OCC4=CC=CC=C4F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNCCNC(=O)C3=NON=C3N)OCC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(benzyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B496196.png)
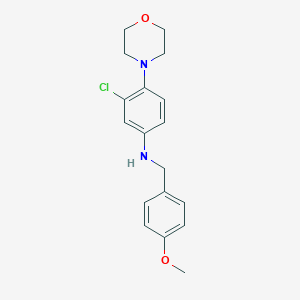
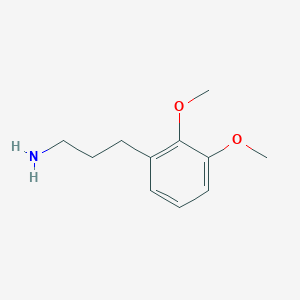
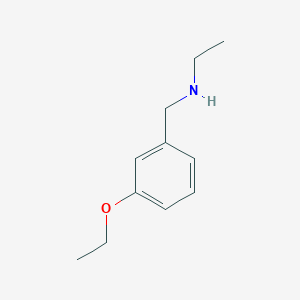
![N-[(2-methoxy-1-naphthyl)methyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B496204.png)
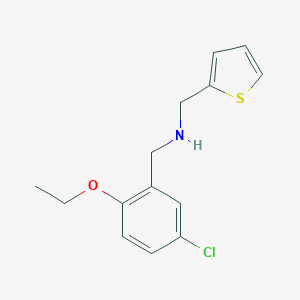
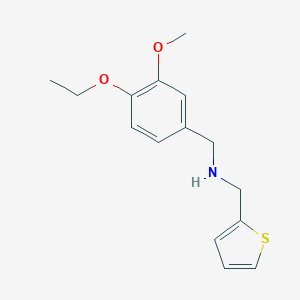
![1-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}propan-2-ol](/img/structure/B496208.png)
